molecular formula C13H11N3O5 B13417396 N-Hydroxy Pomalidomide

N-Hydroxy Pomalidomide

Cat. No.: B13417396
M. Wt: 289.24 g/mol
InChI Key: RMKXSRCTDDVULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxysuccinimide, N,N′-Diisopropylcarbodiimide, and various coupling agents. The reactions are typically carried out in solvents like DMF under controlled conditions to ensure high yield and purity .

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which are often evaluated for their enhanced biological activity .

Mechanism of Action

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

3-(1,3-dihydroxy-4-nitrosoisoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11N3O5/c17-9-5-4-8(11(18)14-9)16-12(19)6-2-1-3-7(15-21)10(6)13(16)20/h1-3,8,19-20H,4-5H2,(H,14,17,18)

InChI Key

RMKXSRCTDDVULP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=C3C=CC=C(C3=C2O)N=O)O

Origin of Product

United States

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